REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)=O.CN(C)[CH:8]=[O:9].[CH3:11][C:12]1([CH3:21])[C:16]2[CH:17]=[CH:18][CH:19]=[CH:20][C:15]=2[O:14][CH2:13]1.C([O-])(=O)C.[Na+]>O>[CH3:11][C:12]1([CH3:21])[C:16]2[CH:17]=[C:18]([CH:8]=[O:9])[CH:19]=[CH:20][C:15]=2[O:14][CH2:13]1 |f:3.4|
|
Name
|
|
Quantity
|
30.6 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
14.6 g
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
14.8 g
|
Type
|
reactant
|
Smiles
|
CC1(COC2=C1C=CC=C2)C
|
Name
|
|
Quantity
|
75 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
material
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
aldehyde
|
Quantity
|
5.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
2,2-dimethyl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The temperature rose to 55° C. during addition
|
Type
|
TEMPERATURE
|
Details
|
maintained for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Type
|
CUSTOM
|
Details
|
yielding 5.6 g
|
Name
|
|
Type
|
|
Smiles
|
CC1(COC2=C1C=C(C=C2)C=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |